molecular formula C7H8BrNO2 B1285388 4-Bromo-3-(methoxymethoxy)pyridine

4-Bromo-3-(methoxymethoxy)pyridine

Cat. No.: B1285388
M. Wt: 218.05 g/mol
InChI Key: AOAGWJHRYDSLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(methoxymethoxy)pyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are substituted with a bromine atom and a methoxymethoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-hydroxypyridine to obtain 4-bromo-3-hydroxypyridine, which is then reacted with methoxymethyl chloride in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for 4-Bromo-3-(methoxymethoxy)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Scientific Research Applications

4-Bromo-3-(methoxymethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxymethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The methoxymethoxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine
  • 4-Bromo-3-(methoxymethoxy)benzene
  • 4-Bromo-3-(methoxymethoxy)thiophene

Uniqueness

4-Bromo-3-(methoxymethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Conclusion

This compound is a valuable compound in various scientific fields. Its unique structure and reactivity make it an important intermediate in the synthesis of pharmaceuticals, materials, and other complex organic molecules. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility in research and industry.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

4-bromo-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C7H8BrNO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3

InChI Key

AOAGWJHRYDSLOM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CN=C1)Br

Origin of Product

United States

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